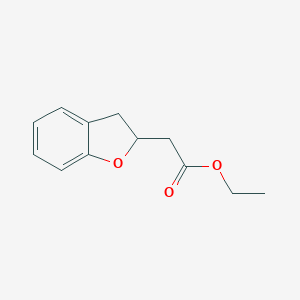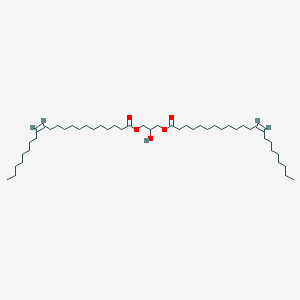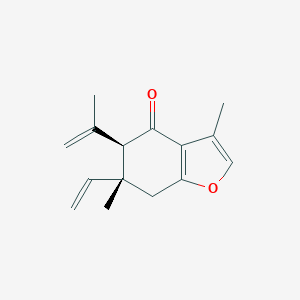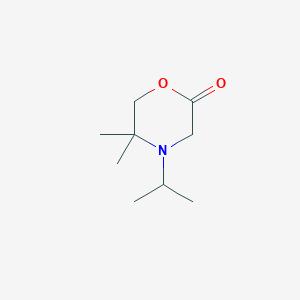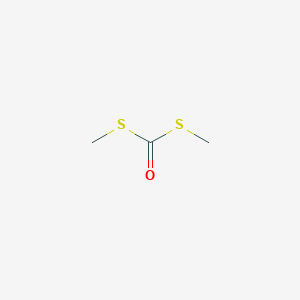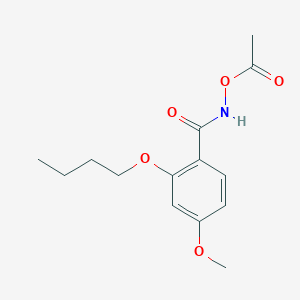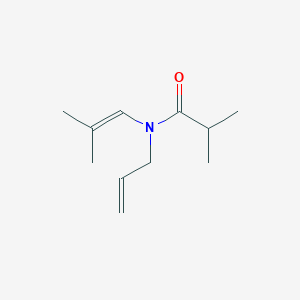
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate, also known as Ceramide 2, is a type of sphingolipid that plays a crucial role in various biological processes. It is a major component of the stratum corneum, the outermost layer of the skin, and is involved in maintaining the skin barrier function. Ceramide 2 has also been found to have significant effects on cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 exerts its biological effects through various mechanisms. It has been found to regulate cell proliferation and differentiation by modulating the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also plays a role in apoptosis by activating caspases and inducing mitochondrial dysfunction. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is involved in the regulation of lipid metabolism and inflammation.
Effets Biochimiques Et Physiologiques
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been shown to have various biochemical and physiological effects. It is a major component of the skin barrier and is involved in maintaining the integrity of the stratum corneum. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also regulates the differentiation and proliferation of keratinocytes, the predominant cells in the epidermis. In addition, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been found to regulate lipid metabolism and glucose homeostasis, and to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has several advantages for lab experiments. It is stable and can be easily synthesized or extracted from natural sources. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is also readily available commercially, making it easily accessible for research purposes. However, one limitation of using Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in lab experiments is its hydrophobic nature, which can make it difficult to work with in aqueous solutions. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be expensive, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2. One area of interest is the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in insulin resistance and diabetes. Studies have shown that Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 plays a role in the regulation of glucose metabolism, and further research could help to elucidate the mechanisms involved. Another area of interest is the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of skin diseases. Studies have shown promising results in the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of atopic dermatitis and psoriasis, and further research could help to develop more effective treatments. Finally, the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in cancer biology is an area of active research, with studies investigating its potential use as a therapeutic target for various types of cancer.
Méthodes De Synthèse
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of sphingosine with a fatty acid, such as stearic acid or palmitic acid, in the presence of a coupling reagent. Enzymatic synthesis involves the use of sphingolipid synthases, which catalyze the condensation of sphingosine and a fatty acyl-CoA. Extraction from natural sources involves the isolation of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 from tissues or biological fluids.
Applications De Recherche Scientifique
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been extensively studied for its various biological functions and potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-aging effects. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has also been shown to be involved in the regulation of insulin signaling and glucose metabolism. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been investigated for its potential use in the treatment of skin diseases, such as atopic dermatitis and psoriasis.
Propriétés
Numéro CAS |
134017-12-2 |
|---|---|
Nom du produit |
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate |
Formule moléculaire |
C54H106O3 |
Poids moléculaire |
803.4 g/mol |
Nom IUPAC |
octadecanoyl 2-hexadecyl-18-methylnonadecanoate |
InChI |
InChI=1S/C54H106O3/c1-5-7-9-11-13-15-17-19-21-26-30-34-38-42-46-50-53(55)57-54(56)52(48-44-40-36-32-28-24-20-18-16-14-12-10-8-6-2)49-45-41-37-33-29-25-22-23-27-31-35-39-43-47-51(3)4/h51-52H,5-50H2,1-4H3 |
Clé InChI |
RVYAGHQQSCEGMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |
Synonymes |
ISOSTEARYL STEAROYL STEARATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



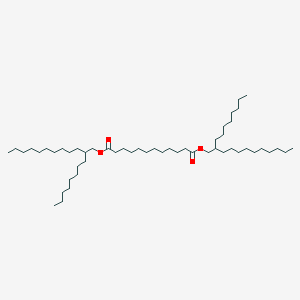
![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)
![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)

